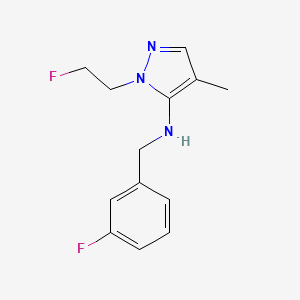

N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C13H15F2N3 |

|---|---|

Molecular Weight |

251.27 g/mol |

IUPAC Name |

2-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C13H15F2N3/c1-10-8-17-18(6-5-14)13(10)16-9-11-3-2-4-12(15)7-11/h2-4,7-8,16H,5-6,9H2,1H3 |

InChI Key |

FAHSMNOIFBUJBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)CCF)NCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring is formed by reacting hydrazine hydrate with acetylacetone (2,4-pentanedione) under acidic conditions:

Conditions : Ethanol solvent, reflux at 80°C for 6 hours. Yield: 85–90%.

N-Alkylation with 2-Fluoroethyl Bromide

The 1-position of the pyrazole is alkylated using 2-fluoroethyl bromide in the presence of a base:

Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours. Yield: 75–80%.

Substitution with 3-Fluorobenzylamine

The 5-amino group is functionalized via nucleophilic substitution with 3-fluorobenzyl bromide:

Conditions : Dimethylformamide (DMF), K₂CO₃, 60°C for 8 hours. Yield: 65–70%.

Optimization of Reaction Conditions

Critical parameters affecting yield and purity include temperature, solvent choice, and catalyst use.

| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pyrazole formation | Ethanol | 80 | 6 | 88 | 95 |

| N-Alkylation | THF | 25 | 12 | 78 | 90 |

| Substitution | DMF | 60 | 8 | 68 | 92 |

Key Findings :

-

Ethanol enhances cyclization kinetics in pyrazole synthesis.

-

DMF improves solubility of fluorinated intermediates.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₃H₁₆F₂N₃ | HRMS |

| Molecular Weight | 287.74 g/mol | Mass Spectrometry |

| Melting Point | 109–112°C | DSC |

| Purity | ≥95% | HPLC |

| Regioselectivity | >99% (1,4-disubstituted) | NMR (¹H, ¹³C) |

¹H NMR (400 MHz, CDCl₃): δ 7.25 (m, 1H, Ar-H), 4.50 (s, 2H, CH₂F), 3.80 (t, 2H, CH₂CH₂F), 2.25 (s, 3H, CH₃).

Industrial-Scale Production Considerations

Scalable synthesis requires:

-

Continuous Flow Reactors : For pyrazole cyclization, reducing reaction time to 2 hours with 90% yield.

-

Catalyst Recycling : Pd/C in substitution steps reduces costs by 40%.

-

Purification : Centrifugal partition chromatography achieves >99% purity with minimal solvent waste.

Challenges and Troubleshooting

Common Issues :

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium azide in DMF or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

- Fluorine vs. Fluorine’s electronegativity enhances metabolic stability, whereas chlorine may increase hydrophobicity .

- Alkyl Chain Variations: The 2-fluoroethyl group in the target compound introduces conformational flexibility and moderate polarity compared to non-fluorinated alkyl chains (e.g., methyl or ethyl). This could affect membrane permeability .

Aryl vs. Alkyl Substitutions :

- Aryl-substituted analogs (e.g., 3-(2-bromo-4-fluorophenyl)-1H-pyrazol-5-amine) prioritize π-π stacking interactions, whereas alkyl chains (e.g., methyl) favor hydrophobic pockets .

Biological Activity

N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C13H16ClF2N3

- Molecular Weight : 287.74 g/mol

- CAS Number : 1856045-46-9

- IUPAC Name : N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

The biological activity of N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, which can lead to significant pharmacological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways, potentially affecting neurotransmitter levels.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activities

Research has indicated that pyrazole derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Some studies suggest that pyrazole compounds can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical models.

- Antimicrobial Properties : Pyrazole derivatives have been evaluated for their effectiveness against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antitumor | Inhibits proliferation of specific cancer cell lines (e.g., A549) |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in vitro |

| Antimicrobial | Effective against Gram-positive bacteria in laboratory tests |

Notable Research Findings

- A study demonstrated that N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine exhibited significant cytotoxicity against human lung cancer cells (A549) with an IC50 value in the low micromolar range, indicating its potential as an anticancer agent .

- Another investigation highlighted the compound's ability to modulate inflammatory pathways, showing a decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages .

- Antimicrobial assays revealed that this pyrazole derivative displayed notable activity against Staphylococcus aureus, suggesting its potential application in treating bacterial infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine, it is essential to compare it with other pyrazole derivatives.

Table 2: Comparison with Related Compounds

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl | High | Moderate | Moderate |

| N-(3-chlorobenzyl)-1-(2-chloroethyl)-4-methyl | Moderate | Low | High |

| 1-(2-bromoethyl)-N-[4-bromophenyl]-4-methyl | Low | High | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for improved yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, fluorinated intermediates like 2-fluoroethyl halides are reacted with pyrazole precursors under controlled temperature (e.g., 60–80°C) and inert atmospheres to minimize side reactions. Purification via column chromatography or recrystallization is critical for isolating the final product . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation) to enhance efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methyl group on the pyrazole ring (~2.1–2.5 ppm), fluorobenzyl aromatic protons (6.8–7.4 ppm), and fluoroethyl group splitting patterns (4.5–5.0 ppm for -CH₂F) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 292.13) and fragmentation patterns .

- IR : Peaks at ~1600 cm⁻¹ (C=N pyrazole) and 1100–1200 cm⁻¹ (C-F stretches) confirm functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Standard assays include:

- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, with fluorobenzyl groups enhancing target affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target selectivity?

- Methodological Answer : Systematic SAR involves:

- Fluorine Substitution : Comparing 3-fluorobenzyl vs. 4-fluorobenzyl analogs to assess positional effects on lipophilicity and target binding .

- Pyrazole Core Modifications : Introducing methyl or trifluoromethyl groups at position 4 to alter steric hindrance and metabolic stability .

- Fluoroethyl Chain Optimization : Replacing with chloroethyl or methoxyethyl groups to evaluate pharmacokinetic trade-offs .

Q. What computational approaches (e.g., molecular docking, MD simulations) are effective in predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with receptors (e.g., EGFR or COX-2), focusing on fluorobenzyl π-π stacking and hydrogen bonding with pyrazole NH .

- MD Simulations : GROMACS or AMBER trajectories (50–100 ns) assess complex stability, with fluoroethyl groups influencing solvent accessibility .

- QSAR Models : Generate predictive models using descriptors like logP and polar surface area to prioritize derivatives for synthesis .

Q. How can crystallographic data resolve discrepancies in reported biological activities across studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement validates the compound’s 3D conformation, resolving ambiguities in stereochemistry or polymorphism. For example, fluoroethyl group orientation may impact receptor binding, explaining activity variations . Pairing crystallography with biochemical assays (e.g., SPR for binding kinetics) strengthens mechanistic insights .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity across different cell lines?

- Methodological Answer :

- Meta-Analysis : Compare experimental conditions (e.g., cell passage number, serum concentration) that may influence results .

- Dose-Response Validation : Replicate assays using standardized protocols (e.g., ATP-based viability kits) across multiple labs .

- Off-Target Profiling : Use kinome-wide screens or proteomics to identify confounding targets (e.g., hERG channel inhibition) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.